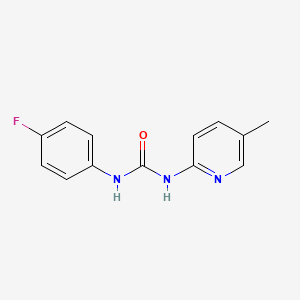
N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is a useful research compound. Its molecular formula is C13H12FN3O and its molecular weight is 245.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.09644018 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metallo-Supramolecular Assemblies
Research has demonstrated that derivatives of urea, including those with structural similarities to N-(4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, can be used to self-assemble metallo-supramolecular macrocycles. These assemblies utilize methyl substitution on the pyridine rings to control the positioning of nitrogen atoms relative to the urea carbonyl group, offering a pathway to finely tuned macrocycles with potential applications in molecular engineering and nanotechnology (Troff et al., 2012).
Cytokinin-Like Activity in Plant Biology
Urea derivatives, notably those structurally related to this compound, have shown significant promise in plant biology as synthetic compounds with cytokinin-like activity. These compounds regulate cell division and differentiation, offering a valuable tool for in vitro plant morphogenesis studies. Their activity often exceeds that of natural adenine cytokinins, highlighting their potential for advancing agricultural practices and plant science research (Ricci & Bertoletti, 2009).
Molecular Complexation for Nonlinear Optics
The creation of noncentrosymmetric structures through molecular complexation involving urea derivatives, similar to this compound, has been explored for its implications in nonlinear optics. This research has shown that specific urea derivatives can form molecular complexes that exhibit second harmonic generation (SHG) activity. Such findings are critical for the development of new materials with potential applications in optical technologies and telecommunications (Muthuraman et al., 2001).
Novel Polyureas in Material Science
Synthesis and characterization of novel polyureas based on derivatives structurally related to this compound have been conducted, revealing their potential in material science. These polyureas exhibit diverse physical properties and have been characterized using various analytical techniques, highlighting their potential for creating advanced materials with specific mechanical and thermal properties (Mallakpour & Raheno, 2003).
Luminescence in Carbon Dots
Research into the luminescence phenomena of carbon dots (CDs) derived from citric acid and urea has provided insights into the chemical structures responsible for their luminescence. This study has identified specific fluorophores formed during the synthesis process, offering a molecular understanding of the CDs' blue and green luminescence. Such findings are pivotal for the development of CDs in sensing, imaging, and optoelectronic devices (Kasprzyk et al., 2018).
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-2-7-12(15-8-9)17-13(18)16-11-5-3-10(14)4-6-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTWJTASNNQAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5591434.png)
![ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5591440.png)
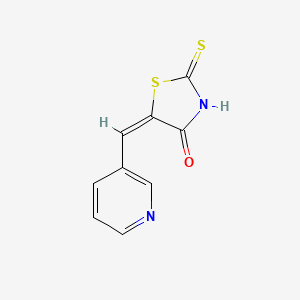
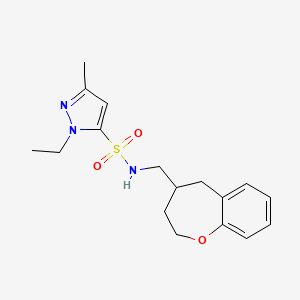
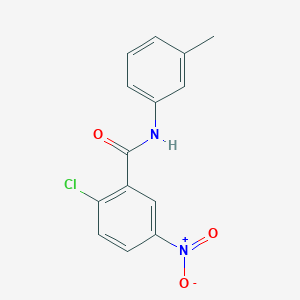

![N-[4-(diethylamino)phenyl]-3-methoxybenzamide](/img/structure/B5591477.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)
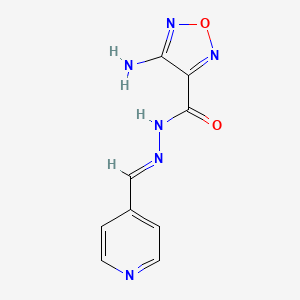
![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)
![1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)
![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)
![N-(2-furylmethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591509.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)
